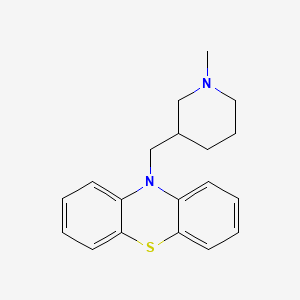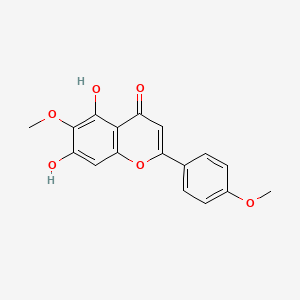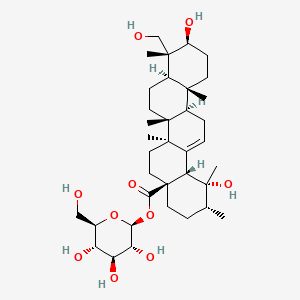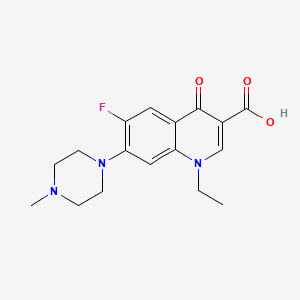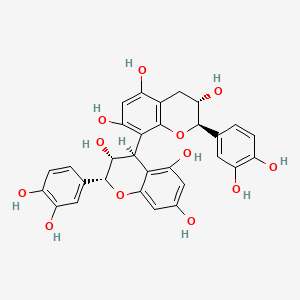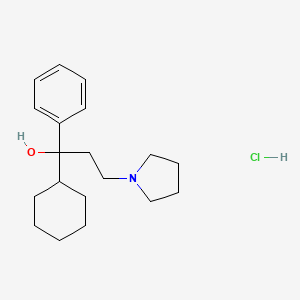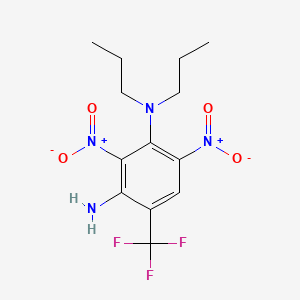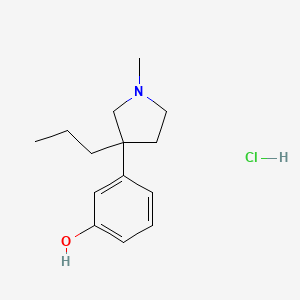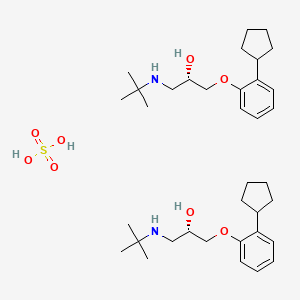
Sulfate de penbutolol
Vue d'ensemble
Description
A nonselective beta-blocker used as an antihypertensive and an antianginal agent.
Applications De Recherche Scientifique
Traitement de l'hypertension
Le sulfate de penbutolol est principalement utilisé dans le traitement de l'hypertension . C'est un médicament de la classe des bêta-bloquants . Il agit en se liant aux récepteurs bêta-1 et bêta-2 adrénergiques, ce qui en fait un bêta-bloquant non sélectif .
Agoniste partiel aux récepteurs bêta-adrénergiques
Le penbutolol peut agir comme un agoniste partiel aux récepteurs bêta-adrénergiques . C'est un médicament sympathomimétique . Cette propriété lui permet d'avoir un mécanisme d'action différent de celui des autres bêta-bloquants.
Thérapie antidépressive
Le penbutolol présente également une forte affinité de liaison au récepteur de la 5-hydroxytryptamine 1A avec des effets antagonistes . Cette caractéristique de liaison du penbutolol est étudiée pour ses implications dans la thérapie antidépressive .
Maladies cardiovasculaires
Le this compound est également utilisé dans les domaines thérapeutiques des maladies cardiovasculaires . Il agit comme un antagoniste des β-adrénocepteurs, qui sont impliqués dans la régulation de la fonction cardiaque .
Tests de laboratoire
Le this compound est utilisé comme étalon de référence dans les tests de laboratoire . Il est spécifiquement prescrit dans la Pharmacopée européenne .
Recherche sur la maladie d'Alzheimer
Le this compound a été mentionné dans des recherches liées à la maladie d'Alzheimer . Bien que le rôle exact ne soit pas spécifié, cela indique une application potentielle dans la recherche neurologique .
Mécanisme D'action
Target of Action
Penbutolol sulfate is a non-selective beta-blocker that binds to both beta-1 and beta-2 adrenergic receptors . These receptors are primarily found in the heart and kidneys . Additionally, Penbutolol also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A .
Mode of Action
Penbutolol acts as a partial agonist at beta adrenergic receptors . When beta-1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The increase in cAMP leads to activation of protein kinase A (PKA) . PKA alters the movement of calcium ions in heart muscle and increases the heart rate . This is part of the adrenergic signaling in cardiomyocytes, calcium signaling pathway, and neuroactive ligand-receptor interaction .
Pharmacokinetics
Penbutolol is rapidly absorbed from the gastrointestinal tract and has a bioavailability over 90% . It has a half-life of five hours , indicating its presence in the body for a considerable duration after administration.
Result of Action
The action of Penbutolol results in a decrease in heart rate and cardiac output, which in turn lowers arterial blood pressure . Beta blockers like Penbutolol also decrease renin levels, leading to less water being reabsorbed by the kidneys and therefore a lower blood volume and blood pressure .
Analyse Biochimique
Biochemical Properties
Penbutolol sulfate interacts with β1 and β2 adrenergic receptors . When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . Penbutolol sulfate blocks this activation, decreasing heart rate and lowering blood pressure .
Cellular Effects
Penbutolol sulfate influences cell function by decreasing the heart rate and cardiac output, which results in lower arterial blood pressure . It also decreases renin levels, leading to less water being reabsorbed by the kidneys and therefore a lower blood volume and blood pressure .
Molecular Mechanism
Penbutolol sulfate exerts its effects at the molecular level by blocking the activation of β1 adrenergic receptors by catecholamines . This leads to a decrease in the conversion of ATP to cAMP, which in turn reduces the heart rate and lowers blood pressure .
Metabolic Pathways
Penbutolol sulfate is metabolized in the liver by hydroxylation and glucuroconjugation, forming a glucuronide metabolite and a semi-active 4-hydroxy metabolite .
Propriétés
Key on ui mechanism of action |
Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure. |
|---|---|
Numéro CAS |
38363-32-5 |
Formule moléculaire |
C18H31NO6S |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid |
InChI |
InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)/t15-;/m0./s1 |
Clé InChI |
KTXVDQNRHZQBOR-RSAXXLAASA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |
SMILES isomérique |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
38363-32-5 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
36507-48-9 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
2.12e-02 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Betapressin Hoe 893d Hoe-893d Hoe893d Penbutolol Penbutolol Sulfate Penbutolol Sulfate (2:1) Sulfate, Penbutolol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does penbutolol sulfate interact with its target and what are the downstream effects?
A1: Penbutolol sulfate is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at the β-adrenergic receptors. [] While it exhibits non-selective antagonism, meaning it blocks both β1 and β2 receptors, it displays a slight preference for β1 receptors. [] This blockade reduces heart rate and contractility, leading to decreased cardiac output and lowered blood pressure.
Q2: What is the structure of penbutolol sulfate, including its molecular formula and weight?
A2: While the provided abstracts do not offer specific spectroscopic data, the chemical structure of penbutolol sulfate can be found through database searches. Its molecular formula is C18H29NO3 · H2SO4, and its molecular weight is 399.5 g/mol. []
Q3: What is known about the material compatibility of penbutolol sulfate?
A3: Research suggests potential interactions between penbutolol sulfate and certain excipients. Differential Scanning Calorimetry studies indicated interactions with lactose. [] This highlights the importance of carefully selecting excipients during drug formulation to ensure stability and prevent undesirable interactions.
Q4: Are there effective analytical methods for quantifying penbutolol sulfate?
A4: Yes, several analytical methods have been developed. A reverse-phase high-performance liquid chromatography (RP-HPLC) method allows simultaneous estimation of penbutolol sulfate and hydrochlorothiazide in tablets. [] This method employs a C18 column, a specific mobile phase, and UV detection. Additionally, an ion-selective PVC membrane electrode was developed for penbutolol sulfate determination. [] This electrochemical method relies on ion-pair complex formation and provides a sensitive way to quantify the drug in various matrices.
Q5: What is the transdermal permeability of penbutolol sulfate and can it be enhanced?
A5: Penbutolol sulfate exhibits low transdermal permeability. [, ] Research has explored various enhancement techniques, including low-frequency sonophoresis, chemical penetration enhancers like ethanol, limonene, and isopropyl myristate, and iontophoresis. [, ] While some of these methods showed modest increases in transdermal flux, further optimization is needed to achieve significant enhancement. [, ]
Q6: What are the pharmacokinetic properties of penbutolol sulfate?
A6: While specific ADME data isn't provided in the abstracts, a human pharmacokinetic study is mentioned in the context of analytical method development for penbutolol and its major metabolite, including their glucuronides. [] This suggests that the drug undergoes metabolism, likely involving glucuronidation, and that its pharmacokinetic properties have been investigated.
Q7: Has penbutolol sulfate been investigated for transdermal delivery?
A7: Yes, researchers have explored transdermal delivery of penbutolol sulfate due to its low oral bioavailability. Studies utilizing iontophoresis demonstrated significant enhancement in transcutaneous flux compared to passive diffusion. [] This finding highlights the potential for iontophoresis as a non-invasive method for delivering penbutolol sulfate.
Q8: Are there any known safety concerns regarding penbutolol sulfate?
A8: A case report documented a severe reaction in a young woman following a single dose of penbutolol sulfate, involving hypotension, metabolic acidosis, and respiratory failure. [] While such extreme reactions appear rare, this case emphasizes the importance of careful patient monitoring and highlights the potential for serious adverse effects.
Q9: What is the current regulatory status of penbutolol sulfate?
A9: The FDA has issued draft guidance on penbutolol sulfate, indicating their current thinking on the drug. [] While this guidance doesn't establish any new rights or bind the FDA, it reflects their perspective on the drug's development and regulation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


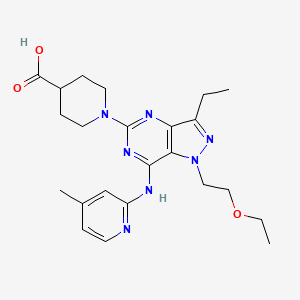
![Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B1679143.png)
